molecular formula C17H22Cl2N6O2 B2803742 N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1179401-80-9

N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2803742
CAS No.: 1179401-80-9
M. Wt: 413.3
InChI Key: JBOQZWXGRNIGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound featuring a 1,3,5-triazine core substituted with two morpholine groups at positions 4 and 6 and a 4-chlorophenylamine group at position 2, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility due to the morpholine moieties and improved stability from the hydrochloride salt form . The compound is of interest in pharmaceutical and agrochemical research, particularly as a kinase inhibitor or intermediate in drug synthesis .

Properties

IUPAC Name

N-(4-chlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O2.ClH/c18-13-1-3-14(4-2-13)19-15-20-16(23-5-9-25-10-6-23)22-17(21-15)24-7-11-26-12-8-24;/h1-4H,5-12H2,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOQZWXGRNIGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride as an anticancer agent. The compound has shown promising results against various cancer cell lines by inhibiting the PI3K/mTOR signaling pathway, which is crucial for cell growth and proliferation.

Case Study: Antiproliferative Effects

A study demonstrated that derivatives of this compound exhibited antiproliferative activity comparable to cisplatin on SW620 colon cancer cells. The phenyl-containing derivative showed selective anti-proliferation effects, indicating its potential as a targeted cancer therapy .

MAO Inhibition

The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Selective inhibition of MAO-A over MAO-B has been observed, which may result in fewer side effects compared to non-selective inhibitors.

Preliminary Findings

In preliminary biological evaluations, several derivatives displayed MAO-A inhibition comparable to clorgyline without significant acute toxicity . This suggests potential applications in treating mood disorders and neurodegenerative diseases.

COX-II Inhibition

This compound has also been investigated for its anti-inflammatory properties through COX-II inhibition. The compound's structural features contribute to its selectivity and potency against COX-II enzymes.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
6aSW62015PI3K/mTOR pathway inhibition
6oSW62012PI3K/mTOR pathway inhibition

Table 2: MAO Inhibition Potency

Compound IDMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Ratio
70.52.04:1
180.83.03.75:1

Table 3: COX-II Inhibition Potency

Compound IDIC50 (µM)Comparison DrugComparison IC50 (µM)
PYZ160.52Celecoxib0.78
PYZ330.30Rofecoxib0.011

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of 4,6-dimorpholino-1,3,5-triazin-2-amine derivatives. Key structural analogues include:

Compound Name Substituent at Position 2 Key Differences
N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride 4-isopropylphenyl Bulky isopropyl group increases lipophilicity (logP ~3.5 vs. ~2.8 for 4-chloro derivative)
N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride 4-methoxyphenyl Electron-donating methoxy group reduces electrophilicity, altering binding affinity in kinase assays
N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride 3-chlorophenyl Meta-chloro substitution disrupts π-π stacking in protein binding pockets compared to para-substituted analogues
PQR309 (5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine) Pyridine-trifluoromethyl Trifluoromethyl-pyridine enhances blood-brain barrier penetration (brain/plasma ratio: 0.8 vs. <0.1 for phenyl derivatives)

Commercial Availability and Regulatory Status

  • Suppliers : The 4-chlorophenyl derivative is supplied by 15+ vendors (e.g., Hubei Beiao Biomedicine, Shaanxi Kaierkai), while 3-chloro and methoxy variants have fewer suppliers (5–10 vendors) .
  • Regulatory Compliance : ISO 9001 and GMP certifications are common among Chinese and Indian suppliers, ensuring pharmacopeial-grade purity (>98%) .

Key Research Findings

  • Structure-Activity Relationship (SAR) : Para-substituted halogen or methoxy groups optimize kinase inhibition, while bulky alkyl groups (e.g., isopropyl) reduce target engagement .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride?

  • Synthesis : The compound is synthesized via nucleophilic substitution reactions. A triazine precursor (e.g., cyanuric chloride) reacts with 4-chlorophenylamine under reflux conditions in anhydrous toluene, followed by substitution with morpholine groups. Catalysts like potassium carbonate are often used to facilitate amine coupling .
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substitution patterns and purity. Mass spectrometry (MS) validates the molecular ion peak ([M+H]⁺ at m/z 413.3). Elemental analysis ensures stoichiometric ratios (C, H, N, Cl) .

Q. How should researchers design initial biological activity assays for this compound?

  • In vitro screening :

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48–72 hours of exposure. Include positive controls (e.g., doxorubicin) .
  • Antimicrobial activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Report minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interaction with PI3K/mTOR or kinase targets?

  • Kinase inhibition profiling : Screen against a panel of PI3K isoforms (α, β, γ, δ) and mTOR using ATP-competitive binding assays. Compare inhibition constants (Ki) with structurally related inhibitors (e.g., PQR309, a balanced PI3K/mTOR inhibitor) .
  • Structural analysis : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes with mTOR’s kinase domain. Prioritize residues forming hydrogen bonds with morpholine oxygen and triazine nitrogen atoms .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modifications :

  • Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance kinase binding.
  • Substitute morpholine with piperidine to assess steric effects on cellular permeability .
    • Assays : Test derivatives in kinase inhibition and cytotoxicity assays. Correlate substituent electronic properties (Hammett σ values) with IC₅₀ shifts .

Q. How to resolve contradictions in reported solubility data for this compound?

  • Experimental validation :

  • Use shake-flask method: Dissolve the compound in PBS (pH 7.4), DMSO, or ethanol. Measure saturation solubility via HPLC-UV at λmax ~260 nm .
  • Apply Hansen solubility parameters to predict optimal solvents (e.g., δD, δP, δH for polar aprotic solvents) .

Q. What in vivo models are suitable for preclinical evaluation of this compound?

  • Pharmacokinetics (PK) : Administer orally (10–50 mg/kg) to rodents. Collect plasma samples at intervals (0–24 hr) for LC-MS/MS analysis. Calculate AUC, Cmax, and half-life. Note blood-brain barrier (BBB) penetration if applicable .
  • Efficacy : Use xenograft models (e.g., MDA-MB-231 breast cancer in nude mice). Monitor tumor volume reduction and compare to vehicle controls .

Methodological Guidance for Data Contradictions

  • Bioactivity variability across studies :
    • Standardize assay conditions (e.g., cell passage number, serum concentration).
    • Validate target engagement using Western blotting (e.g., phosphorylated Akt/mTOR downstream markers) .
  • Divergent synthetic yields :
    • Optimize reaction time and temperature via design of experiments (DoE). Use anhydrous conditions and inert gas (N2) to minimize hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.